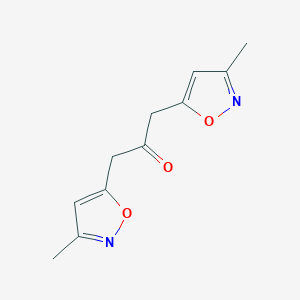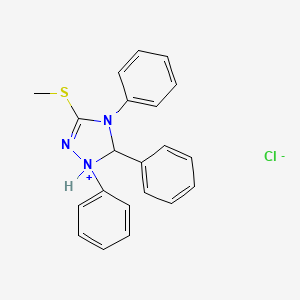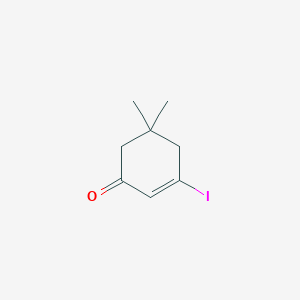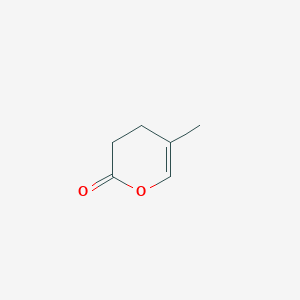
5-methyl-3,4-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H8O2 It is a derivative of dihydropyran, characterized by a six-membered ring containing one oxygen atom and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-pentanone with an acid catalyst can yield this compound . Another method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported as a practical and efficient method .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrans, lactones, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. Its ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a hydrogen atom instead of a methyl group at the 5-position.
3,6-Dihydro-2H-pyran: Another isomer with different positions of the double bond.
5,6-Dihydro-2H-pyran-2-one: A compound with a similar structure but different substitution pattern.
Uniqueness
5-Methyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the 5-position influences its steric and electronic characteristics, making it a valuable compound for specific synthetic applications .
Eigenschaften
CAS-Nummer |
54657-94-2 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
5-methyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C6H8O2/c1-5-2-3-6(7)8-4-5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
CLWFDVKYBIOIOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


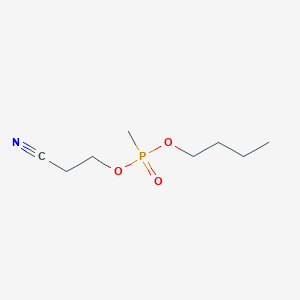
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
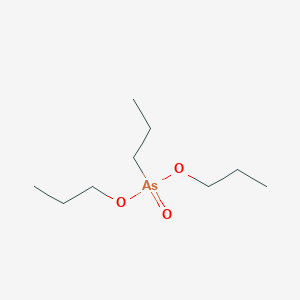
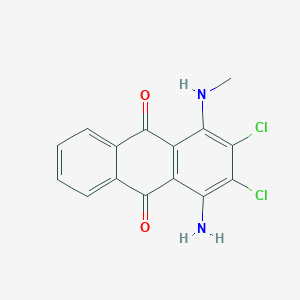
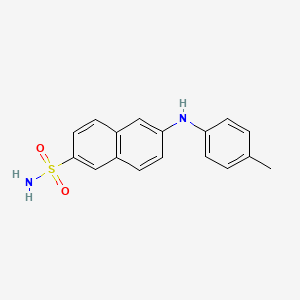
stannane](/img/structure/B14629820.png)
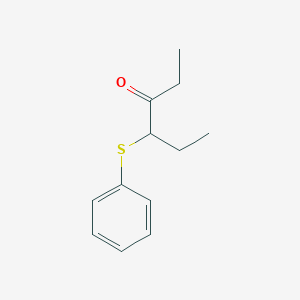
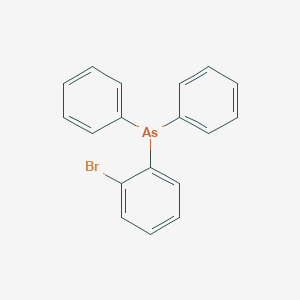
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

